molecular formula C42H58O35 B12344042 CID 156592341

CID 156592341

Cat. No.: B12344042
M. Wt: 1122.9 g/mol
InChI Key: MJSNIMDRXBBYAJ-RAVAWAMHSA-N
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Description

The compound with the identifier “CID 156592341” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules

Preparation Methods

The preparation methods for this compound involve specific synthetic routes and reaction conditions. Industrial production methods may vary, but typically involve the following steps:

    Synthetic Routes: The synthesis of this compound may involve multiple steps, including the formation of intermediate compounds. The exact synthetic route depends on the desired purity and yield.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and purity of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to the compound’s chemical structure.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

The compound “CID 156592341” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in biological studies to investigate its effects on cellular processes and pathways.

    Industry: The compound is used in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Properties

Molecular Formula

C42H58O35

Molecular Weight

1122.9 g/mol

InChI

InChI=1S/C42H58O35/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-11,19,22-24,26,29-63H,1-7H2/t8-,9-,10-,11-,19-,22-,23-,24-,26-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1

InChI Key

MJSNIMDRXBBYAJ-RAVAWAMHSA-N

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C](O[C@@H]([C]([C]3O)O)O[C@@H]4[C](O[C@@H]([C]([C]4O)O)O[C@@H]5[C](O[C@@H]([C]([C]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C]8O)O)CO)CO)CO)CO)CO)CO)O)O)O

Canonical SMILES

C(C1C2C(C(C(O1)OC3[C](OC([C]([C]3O)O)OC4[C](OC([C]([C]4O)O)OC5[C](OC([C]([C]5O)O)OC6C(OC(C([C]6O)O)OC7C(OC(C([C]7O)O)OC8C(OC(O2)C([C]8O)O)CO)CO)CO)CO)CO)CO)O)O)O

Origin of Product

United States

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